Pseudouridimycin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

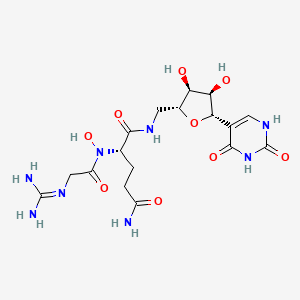

Pseudouridimycin (PUM) is a novel pseudouridine-containing peptidyl-nucleoside antibiotic . It inhibits bacterial RNA polymerase (RNAP) through a binding site and mechanism different from those of clinically approved RNAP inhibitors of the rifamycin and lipiarmycin (fidaxomicin) classes .

Synthesis Analysis

PUM was synthesized by a convergent strategy from 5′-amino-pseudouridine and N-hydroxy-dipeptide in 23% total yield . The key intermediate was synthesized by hydroxylaminolysis of the nitrone derived from glutamine and subsequent glycylation with glycine chloride .Molecular Structure Analysis

The molecular structure of PUM consists of a formamidinylated, N-hydroxylated Gly-Gln dipeptide conjugated to 5’-aminopseudouridine . The pseudo-U base moiety of PUM makes a Watson-Crick base pair with a DNA template-strand A in a manner equivalent to the base moiety of an NTP .Chemical Reactions Analysis

Chemical stability studies of PUM revealed intramolecular hydroxamate bond scission to be a major decomposition pathway for PUM in aqueous buffer . The synthetic method provides an efficient and practical way for the synthesis of N-hydroxylated peptidyl nucleoside .Physical And Chemical Properties Analysis

PUM is a potent antibiotic against both Gram-positive and Gram-negative bacteria including multi-drug-resistant strains . It has proven to be effective against multidrug-resistant S. pyogenes .Wissenschaftliche Forschungsanwendungen

Antibakterielles Mittel

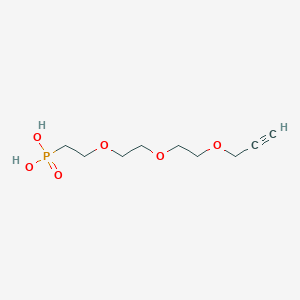

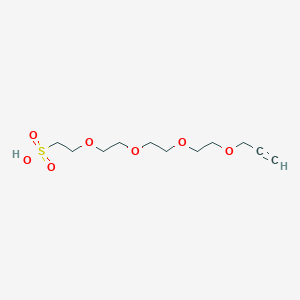

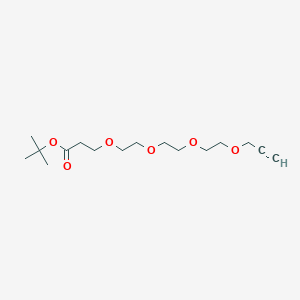

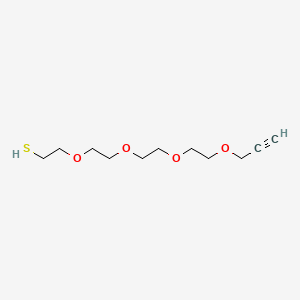

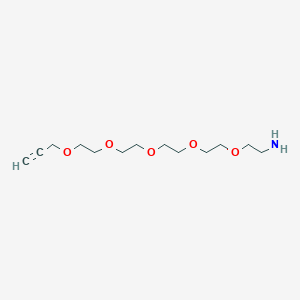

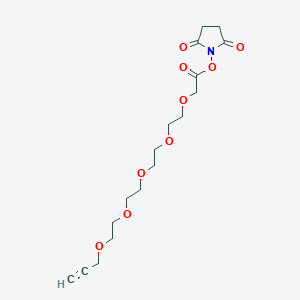

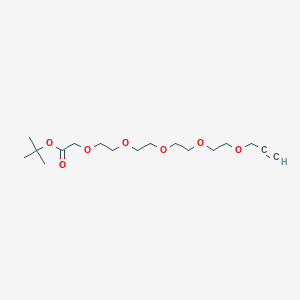

Pseudouridimycin ist ein neuartiges, Pseudouridin enthaltendes Peptidylnukleosid-Antibiotikum {svg_1} {svg_2}. Es wurde gefunden, dass es die bakterielle RNA-Polymerase (RNAP) durch eine Bindungsstelle und einen Mechanismus hemmt, die sich von denen der klinisch zugelassenen RNAP-Inhibitoren der Rifamycin- und Lipiarmycin (Fidaxomicin)-Klassen unterscheiden {svg_3} {svg_4}.

Inhibitor der bakteriellen RNA-Polymerase

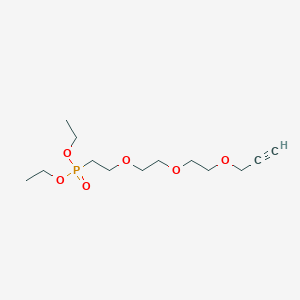

PUM hemmt die bakterielle RNA-Polymerase (RNAP) durch eine einzigartige Bindungsstelle und einen Mechanismus {svg_5} {svg_6}. Dies macht es zu einem potenziellen Werkzeug für die Untersuchung der bakteriellen RNA-Polymerase und könnte zur Entwicklung neuer antibakterieller Medikamente führen.

Konkurrent mit UTP

Biochemische Beweise deuten darauf hin, dass PUM als Nukleosid-Analog-Inhibitor wirkt, der mit UTP um die Besetzung der RNAP-NTP-Additionsstelle konkurriert {svg_7}. Diese einzigartige Eigenschaft könnte bei der Entwicklung neuer antibakterieller Medikamente genutzt werden.

Breitband-antibakterielle Aktivität

Es wurde berichtet, dass PUM eine breite antibakterielle Aktivität besitzt {svg_8} {svg_9}. Das bedeutet, dass es gegen eine Vielzahl von Bakterien wirksam sein könnte und es somit zu einem potenziell wertvollen Werkzeug im Kampf gegen bakterielle Infektionen machen könnte.

Niedrige Resistenzentwicklungsrate

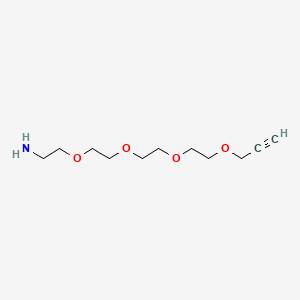

Es wurde festgestellt, dass PUM eine niedrige Resistenzentwicklungsrate aufweist {svg_10} {svg_11}. Dies ist eine entscheidende Eigenschaft für ein antibakterielles Medikament, da es bedeutet, dass Bakterien weniger wahrscheinlich Resistenzen dagegen entwickeln.

Potenzial zur Entdeckung weiterer neuartiger Pseudouridin-enthaltender Nukleosid-Antibiotika

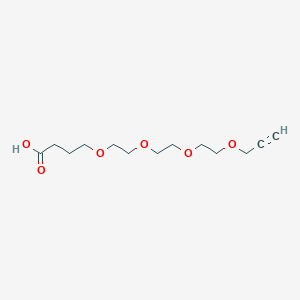

Der Gencluster und der Pathway für die PUM-Biosynthese bieten das Potenzial zur Entdeckung weiterer neuartiger Pseudouridin-enthaltender Nukleosid-Antibiotika {svg_12} {svg_13}. Dies könnte erreicht werden, indem man die Genom- und Metagenomsequenzen von Bakterien nach Sequenzen durchsucht, die pumJ ähneln, dem Pseudouridin-Synthase-Gen des PUM-Biosynthese-Genclusters {svg_14} {svg_15}.

Wirkmechanismus

Target of Action

Pseudouridimycin primarily targets bacterial RNA polymerase (RNAP), an enzyme responsible for bacterial RNA synthesis . This enzyme plays a crucial role in the transcription process, where it catalyzes the synthesis of RNA from DNA.

Mode of Action

This compound inhibits bacterial RNA polymerase through a binding site and mechanism that are different from those of clinically approved RNA polymerase inhibitors of the rifamycin and lipiarmycin classes . This compound functions as a nucleoside-analog inhibitor of bacterial RNA polymerase, meaning that it mimics a nucleoside-triphosphate (NTP), the chemical “building block” that bacterial RNA polymerase uses to synthesize RNA . By occupying the NTP binding site, this compound prevents NTPs from binding, thereby inhibiting the function of the bacterial RNA polymerase .

Biochemical Pathways

The biosynthesis of this compound proceeds through the formation of pseudouridine by the pseudouridine synthase PumJ, with specialized oxidoreductase, aminotransferase, and amide ligases leading to the final compound

Result of Action

The result of this compound’s action is the inhibition of bacterial RNA synthesis, which leads to the death of the bacteria . It has been shown to be effective against a broad spectrum of drug-sensitive and drug-resistant bacteria in a test tube and can cure bacterial infections in mice .

Action Environment

The action of this compound is influenced by the environment within the bacterial cell where the RNA polymerase is located. It is worth noting that this compound was discovered by screening microbial fermentation extracts for RNA polymerase inhibitors , suggesting that it is produced in response to certain environmental conditions within the microbial community.

Eigenschaften

IUPAC Name |

(2S)-2-[[2-(diaminomethylideneamino)acetyl]-hydroxyamino]-N-[[(2R,3S,4R,5S)-5-(2,4-dioxo-1H-pyrimidin-5-yl)-3,4-dihydroxyoxolan-2-yl]methyl]pentanediamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N8O9/c18-9(26)2-1-7(25(33)10(27)5-22-16(19)20)15(31)21-4-8-11(28)12(29)13(34-8)6-3-23-17(32)24-14(6)30/h3,7-8,11-13,28-29,33H,1-2,4-5H2,(H2,18,26)(H,21,31)(H4,19,20,22)(H2,23,24,30,32)/t7-,8+,11+,12+,13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDEYHXABZOKKDZ-YFKLLHAASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1)C2C(C(C(O2)CNC(=O)C(CCC(=O)N)N(C(=O)CN=C(N)N)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=O)NC(=O)N1)[C@H]2[C@@H]([C@@H]([C@H](O2)CNC(=O)[C@H](CCC(=O)N)N(C(=O)CN=C(N)N)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N8O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1566586-52-4 |

Source

|

| Record name | Pseudouridimycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1566586524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.